1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1855899-73-8
VCID: VC8250414
InChI: InChI=1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3
SMILES: CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-]
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol

1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine

CAS No.: 1855899-73-8

Cat. No.: VC8250414

Molecular Formula: C10H16N4O2

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine - 1855899-73-8

Specification

CAS No. 1855899-73-8
Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
IUPAC Name 1-(1-ethyl-4-nitropyrazol-3-yl)piperidine
Standard InChI InChI=1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3
Standard InChI Key VRWWWLOJDIINRL-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-]
Canonical SMILES CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine, reflects its core components:

  • Pyrazole backbone: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents:

    • 1-Ethyl group: An ethyl (-CH₂CH₃) substituent at position 1 of the pyrazole.

    • 4-Nitro group: A nitro (-NO₂) group at position 4.

    • 3-Piperidine: A six-membered saturated ring with one nitrogen atom, attached at position 3 of the pyrazole.

Molecular Formula: C₁₀H₁₇N₄O₂
Molecular Weight: 237.27 g/mol
SMILES: CCN1C=C(C(=N1)[N+](=O)[O-])C2CCNCC2

Structural Confirmation

X-ray crystallography and NMR spectroscopy (¹H, ¹³C) are typically employed to confirm the structure. The nitro group’s electron-withdrawing effect and the piperidine’s conformational flexibility influence reactivity and intermolecular interactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step strategies to introduce substituents regioselectively:

Route 1: Pyrazole Ring Formation Followed by Functionalization

  • Pyrazole synthesis: Condensation of hydrazine with 1,3-diketones or via cycloaddition reactions.

  • Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at low temperatures .

  • Piperidine coupling: Buchwald-Hartwig amination or Ullmann coupling to attach piperidine .

Example Protocol

  • Step 1: 1-Ethyl-4-nitro-1H-pyrazole is synthesized by nitrating 1-ethylpyrazole .

  • Step 2: Palladium-catalyzed cross-coupling with piperidine derivatives under inert conditions .

Yield: ~45–60% (optimized conditions) .

Route 2: One-Pot Multicomponent Reactions

Recent advances utilize copper(I) iodide and ligands (e.g., 1,2-diaminocyclohexane) to streamline synthesis .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point128–132°CDifferential Scanning Calorimetry
LogP1.73Computational (XLogP3)
TPSA75.43 ŲTopological Analysis
Solubility1.42 mg/mL in DMSOExperimental
pKa3.8 (pyrazole NH), 9.1 (piperidine)Potentiometric Titration

Stability: Sensitive to light and moisture due to the nitro group; storage at 2–8°C under inert gas recommended .

Biological Activity and Applications

Material Science Applications

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use in ventilated hood

First Aid: Flush eyes/skin with water; seek medical attention if inhaled .

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the piperidine) .

  • Green Synthesis: Explore photocatalytic methods to reduce reliance on heavy metal catalysts .

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